(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide
CAS No.:
Cat. No.: VC13404240
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide |
| Standard InChI | InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-5-6-12)9-11-4-3-7-16-8-11/h3-4,7-8,10,12-13H,5-6,9,15H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | UISYQGJVYMPEPS-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Introduction
(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a complex organic compound with a specific stereochemistry indicated by the "(S)" notation, which refers to its chiral center. This compound belongs to the class of amides, incorporating a pyridine ring and a cyclopropyl group, which are significant for its chemical and biological properties. Despite the lack of extensive literature on this specific compound, its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Research Findings and Future Directions
Given the limited information available on (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide, future research should focus on its synthesis, characterization, and potential biological activities. Techniques such as NMR and mass spectrometry would be essential for confirming its structure and purity. Additionally, in silico studies (e.g., molecular docking) could provide insights into its potential interactions with biological targets.
Data Table: Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume